3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring multiple functional groups, including furan, thiazolidine, piperazine, and pyridopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the thiazolidine ring: This can be achieved by reacting a furan-2-ylmethylamine with a thioamide under acidic conditions to form the thiazolidine ring.
Pyridopyrimidine core construction: The pyridopyrimidine core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative.
Coupling reactions: The final step involves coupling the thiazolidine and pyridopyrimidine moieties using a suitable linker, often under basic conditions and with the aid of coupling reagents like EDC or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing various substituents at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiazolidine-2-thione derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules due to its multiple reactive sites.
Biology
In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The furan and thiazolidine rings can interact with active sites of enzymes, while the piperazine and pyridopyrimidine moieties can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidine
- 9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
This compound is unique due to its combination of multiple functional groups, which provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
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Properties
Molecular Formula |
C28H25N5O3S2 |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H25N5O3S2/c1-19-7-5-11-32-24(19)29-25(31-14-12-30(13-15-31)20-8-3-2-4-9-20)22(26(32)34)17-23-27(35)33(28(37)38-23)18-21-10-6-16-36-21/h2-11,16-17H,12-15,18H2,1H3/b23-17- |
InChI Key |
BEPQQMSLAFKAKJ-QJOMJCCJSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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